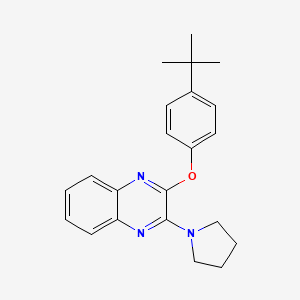
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a tert-butylphenoxy group and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The tert-butylphenoxy group can be introduced via nucleophilic substitution reactions, while the pyrrolidinyl group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse chemical structures.
科学研究应用
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoxaline derivatives have shown promise.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylphenoxy and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways and receptors involved in cell signaling.
相似化合物的比较
Similar Compounds
2-(4-Tert-butylphenoxy)-3-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
2-(4-Tert-butylphenoxy)-3-(morpholin-1-yl)quinoxaline: Contains a morpholinyl group, offering different chemical and biological properties.
2-(4-Tert-butylphenoxy)-3-(azepan-1-yl)quinoxaline: Features an azepanyl group, which may affect its reactivity and applications.
Uniqueness
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to the specific combination of substituents on the quinoxaline core. The tert-butylphenoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability. The pyrrolidinyl group offers additional flexibility and potential interactions with biological targets, making this compound a valuable candidate for further research and development.
属性
分子式 |
C22H25N3O |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)16-10-12-17(13-11-16)26-21-20(25-14-6-7-15-25)23-18-8-4-5-9-19(18)24-21/h4-5,8-13H,6-7,14-15H2,1-3H3 |
InChI 键 |
KETKLVOUCKJUGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


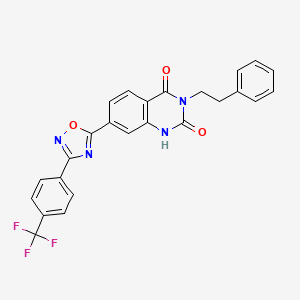

![3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11275506.png)
![Pentyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11275509.png)

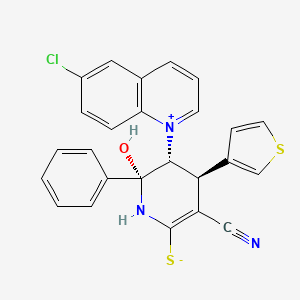
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11275514.png)

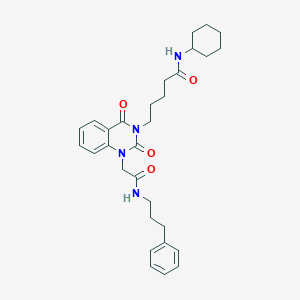
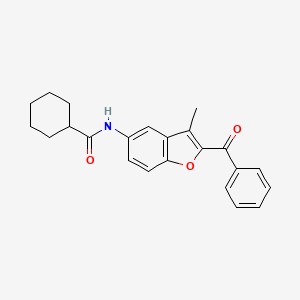
![N-(4-ethoxyphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11275537.png)
![N-(5-bromo-2-methoxybenzyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11275538.png)


